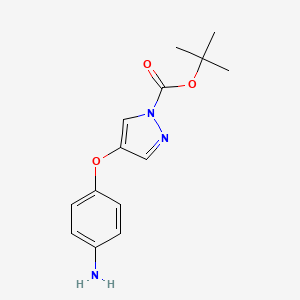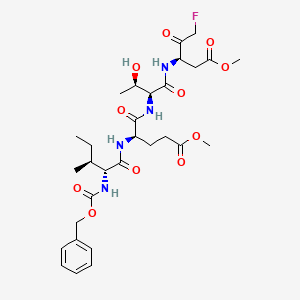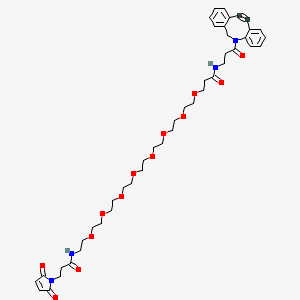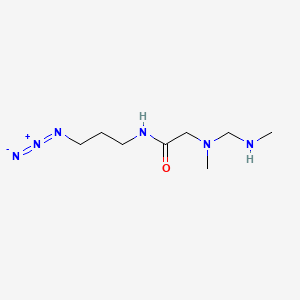
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol is a chemical compound with the molecular formula C14H20ClNO and a molecular weight of 253.77 g/mol. It is known for its utility in various research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol typically involves the reaction of 3-chlorobenzyl chloride with 4,4-dimethyl-1-piperidine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol is utilized in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)phenylmethanol
- 3-Chloro-2-(4,4-dimethylpiperidin-1-yl)phenylmethanol
Uniqueness
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol is unique due to its specific structural features, such as the presence of the piperidine ring and the chloro substituent. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C15H22ClNO |
|---|---|
Peso molecular |
267.79 g/mol |
Nombre IUPAC |
1-[3-chloro-2-(4,4-dimethylpiperidin-1-yl)phenyl]ethanol |
InChI |
InChI=1S/C15H22ClNO/c1-11(18)12-5-4-6-13(16)14(12)17-9-7-15(2,3)8-10-17/h4-6,11,18H,7-10H2,1-3H3 |
Clave InChI |
CGVMUBYWLAQIIT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=CC=C1)Cl)N2CCC(CC2)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


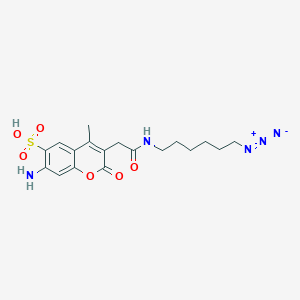
![N-[(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(1-naphthyloxy)tetrahydropyran-3-yl]acetamide](/img/structure/B13725149.png)
![N,N-Dimethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13725153.png)

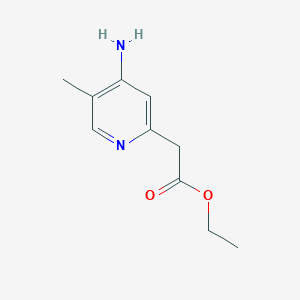
![2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid](/img/structure/B13725166.png)
![N-methyl-2-{[(oxan-4-yl)methyl]amino}acetamide](/img/structure/B13725172.png)
![Methyl 2-(cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13725177.png)
